3,5,7-Trioxotriacontanoic acid
Description
These include flavanoids, flavones, homoisoflavonoids, and stilbene derivatives, which share structural similarities and diverse bioactivities. This article focuses on comparing these compounds based on their structural features, biological activities, and applications as described in the evidence.
Properties
CAS No. |
90318-20-0 |
|---|---|
Molecular Formula |
C30H54O5 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
3,5,7-trioxotriacontanoic acid |
InChI |
InChI=1S/C30H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(31)24-28(32)25-29(33)26-30(34)35/h2-26H2,1H3,(H,34,35) |
InChI Key |
NMPDORDBTMEOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxotriacontanoic acid typically involves the oxidation of triacontanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-oxidation .
Industrial Production Methods
Industrial production of 3,5,7-Trioxotriacontanoic acid may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of triacontanoic acid using metal catalysts such as palladium or platinum supported on carbon. This method offers better control over the oxidation process and can be conducted under milder conditions compared to traditional chemical oxidants .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trioxotriacontanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones at different positions on the carbon chain.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the oxo groups to hydroxyl groups, forming triols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acetic acid, dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Triols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3,5,7-Trioxotriacontanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3,5,7-Trioxotriacontanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism, cell membrane components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The 3,5,7-substitution pattern is critical for the bioactivity of these compounds. Below is a comparative analysis:
Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
